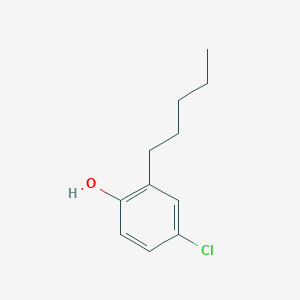
Phenol, 4-chloro-2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-chloro-2-pentyl-, also known as 2-chloro-4-(tert-pentyl)phenol, is an organic compound with the molecular formula C11H15ClO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a chlorine atom, and the hydrogen atom in the ortho position is replaced by a pentyl group. This compound is known for its antiseptic and disinfectant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-chloro-2-pentyl- can be synthesized through various methods. One common method involves the nucleophilic aromatic substitution of 4-chlorophenol with a pentyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of phenol, 4-chloro-2-pentyl- often involves the chlorination of 4-pentylphenol. This process is typically carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the substitution reaction .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Phenol, 4-chloro-2-pentyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to its antiseptic and disinfectant properties.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Utilized in the manufacture of disinfectants and preservatives.
Mechanism of Action
The mechanism of action of phenol, 4-chloro-2-pentyl- involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It acts as a potent proteolytic agent, dissolving tissue on contact via proteolysis. When used in high concentrations, it can produce chemical neurolysis by affecting nerve fibers .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-pentyl-: Similar structure but lacks the chlorine atom.
Phenol, 4-chloro-: Similar structure but lacks the pentyl group.
Phenol, 4-tert-butyl-: Similar structure with a tert-butyl group instead of a pentyl group.
Uniqueness
Phenol, 4-chloro-2-pentyl- is unique due to the presence of both the chlorine atom and the pentyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances its antiseptic and disinfectant efficacy compared to its analogs .
Properties
CAS No. |
13081-16-8 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-chloro-2-pentylphenol |
InChI |
InChI=1S/C11H15ClO/c1-2-3-4-5-9-8-10(12)6-7-11(9)13/h6-8,13H,2-5H2,1H3 |
InChI Key |
FJTSMZVGLUHJJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















